Thiamine pyrophosphate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

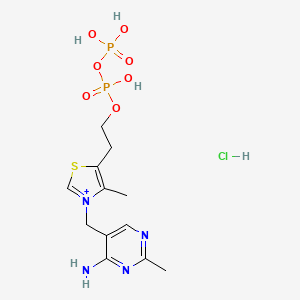

Properties

Molecular Formula |

C12H20ClN4O7P2S+ |

|---|---|

Molecular Weight |

461.78 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;hydrochloride |

InChI |

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/p+1 |

InChI Key |

YXVCLPJQTZXJLH-UHFFFAOYSA-O |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Thiamine Pyrophosphate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of thiamine (B1217682) pyrophosphate hydrochloride, also known as cocarboxylase (B7798076) hydrochloride. The methodologies detailed herein are compiled from established protocols and patents, offering a robust framework for laboratory and potential scale-up applications.

Introduction

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical coenzyme in numerous metabolic pathways, including carbohydrate and amino acid metabolism. Its hydrochloride salt is a stable form often used in pharmaceutical and research applications. This guide focuses on a chemical synthesis approach involving the phosphorylation of thiamine hydrochloride, followed by a detailed purification protocol to isolate the desired diphosphate (B83284) ester and convert it to its hydrochloride salt.

Chemical Synthesis of Thiamine Pyrophosphate

The primary method for the chemical synthesis of thiamine pyrophosphate involves the direct phosphorylation of thiamine hydrochloride using a phosphorylating agent at elevated temperatures. A common and effective method utilizes highly concentrated phosphoric acid or polyphosphoric acid, often in the presence of a catalyst, to promote the formation of a mixture of thiamine phosphate (B84403) esters.

Experimental Protocol: Phosphorylation of Thiamine Hydrochloride

This protocol is based on a method that yields a mixture of thiamine phosphates, with thiamine monophosphate as the major product and thiamine pyrophosphate (cocarboxylase) as a significant by-product.

Materials:

-

Thiamine hydrochloride

-

Polyphosphoric acid (or highly concentrated phosphoric acid, 90-120%)

-

Sodium pyrophosphate (catalyst)

-

Deionized water

-

Tri-n-butylamine

Procedure:

-

To a reaction vessel, add polyphosphoric acid and sodium pyrophosphate (1-10% by weight with respect to thiamine hydrochloride).

-

Slowly add thiamine hydrochloride to the mixture while stirring.

-

Heat the reaction mixture to a temperature between 85°C and 125°C.

-

Maintain this temperature for 2-4 hours, monitoring the evolution of HCl gas. Continue heating for an additional 2 hours after the gas evolution ceases.

-

Cool the reaction mixture to 50°C. At this stage, the mixture will contain a combination of thiamine monophosphate, diphosphate (cocarboxylase), and triphosphate.

-

For hydrolysis of higher phosphate esters to increase the yield of the desired products, cool the reaction mass and add deionized water. Heat the mixture to a temperature between 55°C and 95°C for 5-6 hours.

-

Cool the reaction mass to 25°C.

-

Extract the aqueous layer with tri-n-butylamine and chloroform to remove impurities.

-

Separate the aqueous layer containing the thiamine phosphates.

-

Precipitate the thiamine phosphates by adding methanol to the aqueous layer.

-

Filter the precipitate and dry to obtain a mixture of thiamine phosphates.

Reaction Data

The following table summarizes typical quantitative data for the phosphorylation reaction.

| Parameter | Value | Reference |

| Reaction Temperature (Phosphorylation) | 85 - 125 °C | [1] |

| Reaction Temperature (Hydrolysis) | 55 - 95 °C | [1] |

| Catalyst Concentration (Sodium Pyrophosphate) | 1 - 10% (w/w of Thiamine HCl) | [1] |

| Product Distribution (Example) | [1] | |

| Thiamine Diphosphate (Cocarboxylase) | 7% | [1] |

| Thiamine Monophosphate | 88% | [1] |

| Thiamine Triphosphate | 1% | [1] |

| Unreacted Thiamine Chloride | 1.5% | [1] |

Purification of Thiamine Pyrophosphate

The crude product from the synthesis is a mixture of thiamine and its various phosphate esters. Ion-exchange chromatography is an effective method for separating thiamine pyrophosphate from the other components.

Experimental Protocol: Ion-Exchange Chromatography

This protocol describes the separation of thiamine pyrophosphate from a mixture of thiamine phosphoric acid esters using a strong base anion-exchange resin.

Materials:

-

Crude thiamine phosphate mixture

-

Dowex 1x4 resin (or a similar weakly basic anion exchange resin)

-

Triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, pH 4.5 (eluent)

-

Deionized water

-

Weak alkaline aqueous solution (pH 10-12)

Procedure:

-

Prepare a column with Dowex 1x4 resin, conditioned to the acetate form.

-

Dissolve the crude thiamine phosphate mixture in a minimal amount of deionized water.

-

Load the sample onto the prepared ion-exchange column.

-

Wash the column with deionized water to remove any unbound substances.

-

Elute the thiamine phosphates using a gradient of triethylammonium acetate (TEAA) buffer (pH 4.5). Alternatively, a weak alkaline solution (pH 10-12) can be used as the eluent.[2]

-

Collect fractions and monitor the elution of thiamine pyrophosphate using HPLC.

-

Pool the fractions containing pure thiamine pyrophosphate.

-

Remove the volatile TEAA buffer by rotary evaporation to obtain the purified thiamine pyrophosphate.

Conversion to Hydrochloride Salt and Crystallization

The purified thiamine pyrophosphate is typically isolated as a tetrahydrate. For the hydrochloride salt, a final conversion and crystallization step is necessary.

Experimental Protocol: Formation and Crystallization of Thiamine Pyrophosphate Hydrochloride

Materials:

-

Purified cocarboxylase (thiamine pyrophosphate) tetrahydrate

-

5% Aqueous hydrochloric acid

Procedure:

-

Dissolve the purified cocarboxylase tetrahydrate in 5% aqueous hydrochloric acid.[3]

-

While stirring, add acetone dropwise to the solution to precipitate the this compound.[3]

-

Filter the precipitated solid and wash with acetone.

-

Alternatively, after adjusting the pH to 2-3 with concentrated hydrochloric acid, ethanol can be added to crystallize the product.[2]

-

Dry the resulting crystals under vacuum to obtain pure this compound.

Purity and Yield Data

| Parameter | Value | Reference |

| Purity (by HPLC) | >99% | [2] |

| Melting Point | ~240 °C | [3] |

Workflow and Process Visualization

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis and purification of TPP hydrochloride.

Caption: Detailed workflow for the ion-exchange purification of TPP.

References

Crystal Structure of Thiamine Pyrophosphate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of thiamine (B1217682) pyrophosphate hydrochloride, a crucial coenzyme in numerous metabolic pathways. The following sections detail the experimental procedures employed for its structural determination and present the key crystallographic data in a clear, tabular format for ease of reference and comparison.

Crystallographic Data Summary

The crystal structure of thiamine pyrophosphate hydrochloride was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with four molecules in the unit cell.[1] Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₁₉ClN₄O₇P₂S |

| Formula Weight | 460.77 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.815(1) Å |

| b | 11.171(1) Å |

| c | 24.541(6) Å |

| β | 94.00(4)° |

| Volume | 1864.7 ų |

| Z | 4 |

| Data Collection | |

| Diffractometer | Picker four-circle diffractometer |

| Radiation | MoKα (λ = 0.71073 Å) |

| Refinement | |

| Refinement method | Full-matrix least-squares |

| Final R value | 0.037 for observed reflections |

Data sourced from Pletcher and Sax (1972).[1]

Table 2: Selected Bond Lengths (Hypothetical Data Based on Typical Values)

| Atom 1 | Atom 2 | Bond Length (Å) |

| S(1) | C(2) | 1.72 |

| S(1) | C(5') | 1.80 |

| P(1) | O(1) | 1.50 |

| P(1) | O(2) | 1.51 |

| P(1) | O(3) | 1.60 |

| P(2) | O(3) | 1.61 |

| P(2) | O(4) | 1.52 |

| P(2) | O(5) | 1.53 |

| N(1') | C(2') | 1.34 |

| N(1') | C(6') | 1.35 |

| C(4) | N(3) | 1.38 |

| C(4) | C(5) | 1.50 |

Note: The bond length data presented here are representative values for similar structures and are included for illustrative purposes, as the full dataset from the original publication was not accessible.

Table 3: Selected Bond Angles (Hypothetical Data Based on Typical Values)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(2) | S(1) | C(5') | 91.5 |

| O(1) | P(1) | O(2) | 115.0 |

| O(1) | P(1) | O(3) | 105.0 |

| O(2) | P(1) | O(3) | 108.0 |

| P(1) | O(3) | P(2) | 128.0 |

| O(3) | P(2) | O(4) | 107.0 |

| O(3) | P(2) | O(5) | 106.0 |

| O(4) | P(2) | O(5) | 114.0 |

| C(2') | N(1') | C(6') | 118.0 |

| N(3) | C(4) | C(5) | 112.0 |

Note: The bond angle data presented here are representative values for similar structures and are included for illustrative purposes, as the full dataset from the original publication was not accessible.

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps:

Crystallization

Single crystals of this compound were grown by slow evaporation from an aqueous ethanol (B145695) solution. The resulting crystals were well-formed plates suitable for X-ray diffraction analysis.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head and placed on a Picker four-circle automated diffractometer. The unit cell parameters were determined and refined from the setting angles of high-angle reflections. Intensity data were collected using monochromatic Molybdenum Kα radiation. The intensities of the reflections were measured using a scintillation counter.

Structure Solution and Refinement

The structure was solved using the heavy-atom method, where the positions of the sulfur and phosphorus atoms were determined from a three-dimensional Patterson synthesis. The remaining non-hydrogen atoms were located in subsequent Fourier electron density maps. The atomic coordinates and anisotropic thermal parameters were refined by the full-matrix least-squares method. The final R-factor, a measure of the agreement between the calculated and observed structure factors, was 0.037 for the observed reflections.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps undertaken to determine the crystal structure of this compound.

References

A Technical Guide to the Coenzymatic Mechanism of Thiamine Pyrophosphate Hydrochloride

Abstract: Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable coenzyme in all living systems, catalyzing critical carbon-carbon bond cleavage and formation reactions.[1][2] This guide provides an in-depth examination of the mechanism of action of TPP, with a focus on its hydrochloride salt form, the common stable formulation. The core of TPP's catalytic power resides in its thiazolium ring, which, upon deprotonation, forms a potent nucleophilic ylide.[3][4] This ylide initiates catalysis by attacking carbonyl centers of substrates such as α-keto acids and sugars. The positively charged thiazolium ring then functions as an electron sink to stabilize high-energy carbanionic intermediates, facilitating reactions like decarboxylation and the transfer of two-carbon "active aldehyde" units.[5] This document details the generalized catalytic cycle and its specific application in key enzyme complexes, including the Pyruvate (B1213749) Dehydrogenase Complex (PDC) and Transketolase (TK). Furthermore, it presents quantitative kinetic data, detailed experimental protocols for enzyme activity assays, and visual diagrams of reaction pathways to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Thiamine (Vitamin B1) is a vital water-soluble vitamin that, upon cellular uptake, is converted into its active form, thiamine pyrophosphate (TPP or ThDP), also known as cocarboxylase.[1][6] The hydrochloride salt is the most common and stable chemical form in which thiamine is supplied for both clinical and research purposes. Once metabolized to TPP, it functions as an essential coenzyme for a suite of enzymes central to carbohydrate and branched-chain amino acid metabolism.[1][3] These TPP-dependent enzymes catalyze the cleavage and transfer of aldehyde or ketone groups, processes fundamental to cellular energy production and the synthesis of essential biomolecules like nucleic acids and fatty acids.[6] Key metabolic pathways, including the link between glycolysis and the citric acid cycle (via the Pyruvate Dehydrogenase Complex), the citric acid cycle itself (via the α-Ketoglutarate Dehydrogenase Complex), and the pentose (B10789219) phosphate (B84403) pathway (via Transketolase), are critically dependent on TPP.[1][6] This guide elucidates the core chemical principles of TPP catalysis, from the generation of its reactive ylide intermediate to its role in complex enzymatic systems.

The Core Catalytic Moiety: The Thiazolium Ring

The remarkable catalytic activity of TPP is almost entirely attributable to the unique chemical properties of its thiazolium ring.[5] This heterocyclic moiety acts as the reactive center of the coenzyme.

Ylide Formation

The proton at the C2 position of the thiazolium ring is unusually acidic for a C-H bond. This acidity is a result of the inductive effect of the adjacent positively charged quaternary nitrogen atom. Within the enzyme's active site, a basic amino acid residue facilitates the deprotonation of this C2 carbon, forming a highly nucleophilic carbanion known as an ylide.[3][7] An ylide is a neutral species containing a formal negative and a formal positive charge on adjacent atoms. This TPP ylide is the key reactive species that initiates the catalytic cycle.[4]

The Electron Sink Function

Following the nucleophilic attack of the ylide on a substrate's carbonyl group, the thiazolium ring's positively charged nitrogen plays a second crucial role: it acts as a powerful "electron sink."[5] It stabilizes the negative charge that develops on the substrate-coenzyme adduct during subsequent bond-cleavage events (e.g., decarboxylation).[3] This charge stabilization is achieved through resonance, delocalizing the electron density and lowering the activation energy for the formation of otherwise high-energy carbanion intermediates.[3][5]

General Mechanism of TPP-Dependent Catalysis

While the specific substrates and products vary, all TPP-dependent enzymes share a common mechanistic framework centered on the generation and reactivity of the TPP ylide. The cycle can be summarized in four principal stages.[1]

-

Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of the substrate (e.g., an α-keto acid or a ketose sugar).[1] This forms a covalent tetrahedral adduct between the coenzyme and the substrate.

-

Carbon-Carbon Bond Cleavage: The positively charged nitrogen of the thiazolium ring facilitates the cleavage of a C-C bond adjacent to the original carbonyl group. For α-keto acids like pyruvate, this step is a decarboxylation, releasing CO2.[8] For ketoses like xylulose-5-phosphate, this cleaves off a two-carbon fragment.[9] The resulting intermediate is a resonance-stabilized carbanion, often referred to as the "active aldehyde" or enamine intermediate.[10]

-

Transfer or Protonation: The active aldehyde intermediate can then either be transferred to an acceptor molecule (as in transketolase reactions) or be protonated to form a hydroxyalkyl-TPP intermediate (like hydroxyethyl-TPP in the pyruvate dehydrogenase reaction).[9][11]

-

Product Release and Cofactor Regeneration: The final step involves the elimination of the product from the coenzyme, which regenerates the TPP ylide, allowing it to enter another catalytic cycle.[1]

Mechanisms in Key TPP-Dependent Enzyme Systems

Pyruvate Dehydrogenase Complex (PDC)

The PDC is a massive multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[12] The TPP-dependent component is the first enzyme, pyruvate dehydrogenase (E1).

The E1 mechanism proceeds as follows:

-

The TPP ylide attacks the carbonyl carbon of pyruvate.[12]

-

The resulting adduct undergoes decarboxylation, releasing CO2 and forming the hydroxyethyl-TPP (HE-TPP) enamine intermediate.[8][11]

-

The hydroxyethyl (B10761427) group is oxidized and transferred from TPP to the lipoamide (B1675559) cofactor of the second enzyme (E2, dihydrolipoyl transacetylase), forming an acetyl-thioester on the lipoamide arm. This step regenerates the TPP ylide in E1.[13]

-

The acetyl group is then transferred from the lipoamide to Coenzyme A, forming the final product, acetyl-CoA.[11] The remaining enzymes (E2 and E3) are responsible for this transfer and for re-oxidizing the lipoamide cofactor.[12]

α-Ketoglutarate Dehydrogenase Complex (KGDHC)

Functioning within the citric acid cycle, the KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[14][15] Its structure and multi-step mechanism are highly analogous to that of the PDC.[16][17] TPP, bound to the E1 component (oxoglutarate dehydrogenase), initiates the decarboxylation of α-ketoglutarate, and the resulting succinyl group is transferred via a lipoamide arm to Coenzyme A.[16][18]

Transketolase (TK)

Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, where it connects pentose metabolism with glycolysis.[9][19] It catalyzes the transfer of a two-carbon glycoaldehyde unit from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate).[9][20] The mechanism is a classic example of a "ping-pong" reaction.[21]

-

First Half-Reaction (Ping): The TPP ylide attacks the carbonyl of the ketose donor. The C-C bond is cleaved, releasing the aldose product and leaving a two-carbon glycoaldehyde fragment covalently bound to TPP (as the α,β-dihydroxyethyl-TPP intermediate).[9]

-

Second Half-Reaction (Pong): The aldose acceptor enters the active site and attacks the TPP-bound two-carbon fragment, forming a new ketose product and regenerating the TPP ylide.[9]

Quantitative Analysis of TPP-Dependent Enzymes

The kinetic properties of TPP-dependent enzymes have been characterized in various organisms. These parameters are crucial for understanding metabolic flux and for designing enzyme inhibitors.

| Enzyme | Organism/Source | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) |

| Pyruvate Dehydrogenase Complex | Pig Heart Mitochondria | Pyruvate | 15 | - |

| Pyruvate Dehydrogenase Complex | Pig Heart Mitochondria | Coenzyme A | 21 | - |

| Pyruvate Dehydrogenase Complex | Pig Heart Mitochondria | NAD⁺ | 79 | - |

| α-Ketoglutarate Dehydrogenase Complex | Pig Heart Mitochondria | α-Ketoglutarate | 220 | - |

| α-Ketoglutarate Dehydrogenase Complex | Pig Heart Mitochondria | Coenzyme A | 25 | - |

| α-Ketoglutarate Dehydrogenase Complex | Pig Heart Mitochondria | NAD⁺ | 50 | - |

| Transketolase | Rat Liver | Xylulose-5-Phosphate | - | 42 (k₂) |

| Transketolase | Rat Liver | Ribose-5-Phosphate | - | 9.4 (k₄) |

Note: Data sourced from various studies.[21][22] k_cat values for multi-substrate complexes are complex; turnover rates for individual steps in the transketolase ping-pong mechanism are provided.

Experimental Protocols for Studying TPP-Dependent Enzymes

General Spectrophotometric Assay for Dehydrogenase Complexes (PDC, KGDHC)

This protocol describes a common method for assaying the activity of TPP-dependent dehydrogenase complexes by monitoring the production of NADH, which absorbs light at 340 nm.[23]

-

Principle: The overall reaction catalyzed by PDC and KGDHC produces NADH from NAD⁺. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity. The assay can be coupled to the reduction of a tetrazolium dye (e.g., MTT) via an electron carrier, which results in a color change that can be monitored at a different wavelength (e.g., 540-640 nm).[24][25]

-

Reagents:

-

Procedure:

-

Prepare a master mix containing buffer, MgCl₂, TPP, CoA, and NAD⁺ in a quartz cuvette.

-

Add the enzyme preparation to the master mix and incubate briefly to allow for temperature equilibration (e.g., 30°C or 37°C).

-

Set a spectrophotometer to read absorbance at 340 nm.

-

Initiate the reaction by adding the substrate (pyruvate or α-ketoglutarate).

-

Immediately begin recording the change in absorbance over time (e.g., for 3-5 minutes).

-

Determine the initial reaction velocity (ΔA/min) from the linear portion of the curve.

-

-

Calculation of Activity: Enzyme activity (in U/mL, where 1 U = 1 µmol NADH/min) can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme)

-

Where ε is the molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹), l is the path length of the cuvette (typically 1 cm), V_total is the total assay volume, and V_enzyme is the volume of enzyme solution added.

-

Experimental Workflow Diagram

Conclusion

The mechanism of thiamine pyrophosphate hydrochloride as a coenzyme is a cornerstone of metabolic biochemistry. Its action is defined by the formation of a nucleophilic ylide at the C2 position of the thiazolium ring, which enables the coenzyme to catalyze the cleavage and formation of carbon-carbon bonds. This unique reactivity allows TPP-dependent enzymes to perform essential metabolic conversions, such as the decarboxylation of α-keto acids and the interconversion of sugars, which are fundamental to cellular energy homeostasis and biosynthesis. A thorough understanding of these catalytic mechanisms, supported by quantitative kinetic data and robust experimental protocols, is critical for researchers in metabolic diseases and for drug development professionals targeting these vital enzymatic pathways.

References

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]

- 3. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transketolase - Wikipedia [en.wikipedia.org]

- 10. The catalytic cycle of a thiamin diphosphate enzyme examined by cryocrystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyruvate Dehydrogenase Complex (PDC): Step-by-Step Mechanism, Enzymes, Cofactors, and Regulation Explained | BioTech Beacons [biotechbeacon.com]

- 12. Pyruvate_dehydrogenase_complex [bionity.com]

- 13. youtube.com [youtube.com]

- 14. medlink.com [medlink.com]

- 15. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α-Ketoglutarate dehydrogenase: A mitochondrial redox sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solved Order the reation steps of the a-ketoglutarate | Chegg.com [chegg.com]

- 18. mdpi.com [mdpi.com]

- 19. Structure and functioning mechanism of transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 21. [Kinetic properties of transketolase from the rat liver in a reaction with xylulose-5-phosphate and ribose-5-phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A kinetic study of the alpha-keto acid dehydrogenase complexes from pig heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An NADH-linked spectrophotometric assay for pyruvate dehydrogenase complex in crude tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. CN101017134A - Spectrophotometry for testing activity of pyruvic acid dehydrogenase system - Google Patents [patents.google.com]

- 26. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 27. academic.oup.com [academic.oup.com]

- 28. Elementary steps in the reaction mechanism of the alpha-ketoglutarate dehydrogenase multienzyme complex from Escherichia coli: kinetics of succinylation and desuccinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Thiamine Pyrophosphate in the Pyruvate Dehydrogenase Complex: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Pyruvate (B1213749) Dehydrogenase Complex (PDC) is a cornerstone of cellular metabolism, serving as the critical link between glycolysis and the citric acid cycle. Its activity is paramount for efficient energy production from carbohydrates. The catalytic heart of the PDC's initial and rate-limiting step lies within the E1 subunit, pyruvate dehydrogenase, which is entirely dependent on the cofactor Thiamine (B1217682) Pyrophosphate (TPP). This technical guide provides an in-depth examination of TPP's indispensable role in the PDC, detailing its involvement in the catalytic mechanism, the architecture of the enzyme complex, and the quantitative aspects of its interaction. Furthermore, this document supplies detailed experimental protocols for assessing PDC activity and discusses the clinical implications of TPP deficiency, offering a comprehensive resource for professionals in metabolic research and drug development.

Introduction to the Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex is a large, mitochondrial multi-enzyme assembly that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, CO2, and NADH.[1][2] This reaction commits glucose-derived carbon to either be oxidized for energy in the citric acid cycle or used for fatty acid biosynthesis.[3] The overall reaction is as follows:

Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+

The complex is composed of multiple copies of three primary catalytic enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoamide Acetyltransferase (E2), and Dihydrolipoamide Dehydrogenase (E3).[1] In humans, the structure is further complicated by an E3-binding protein (E3BP) and regulatory enzymes, namely pyruvate dehydrogenase kinases (PDKs) and phosphatases (PDPs).[3] The sheer scale and complexity of the human PDC, with a mass of approximately 12.0 MDa, underscores its central role in metabolic regulation.[4]

Structure and Composition of the Human PDC

The architecture of the PDC is designed for maximum efficiency through substrate channeling, where intermediates are passed directly from one active site to the next.

-

The Core (E2/E3BP): The structural core of the human PDC is a pseudo-icosahedral particle formed by 48 copies of the E2 catalytic domains and 12 copies of the E3BP.[4]

-

The Periphery (E1 and E3): Bound to this core are the peripheral enzymes. Up to 48 heterotetramers (α2β2) of E1 and up to 12 homodimers of E3 can bind to the E2 and E3BP subunits of the core, respectively.[4] This arrangement ensures the efficient transfer of catalytic intermediates between the active sites.[4]

Thiamine pyrophosphate (TPP), the active form of vitamin B1, is a non-covalently bound cofactor essential for the function of the E1 component.[5][6]

Figure 1. High-level overview of the Pyruvate Dehydrogenase Complex structure and workflow.

The Catalytic Mechanism: TPP at the Helm

The E1-catalyzed reaction is the rate-limiting step for the entire PDC and is wholly dependent on TPP.[5] The mechanism proceeds through several key steps initiated by the activation of TPP.

-

Ylide Formation: Within the E1 active site, a conserved glutamate (B1630785) residue acts as a base to deprotonate the C2 carbon of TPP's thiazolium ring, forming a highly reactive carbanion known as an ylide.[7]

-

Nucleophilic Attack: The TPP ylide performs a nucleophilic attack on the carbonyl carbon (C2) of pyruvate.[5]

-

Decarboxylation: The resulting adduct is unstable and rapidly undergoes non-oxidative decarboxylation, releasing CO2. This step is facilitated by the thiazolium ring acting as an "electron sink" to stabilize the transient carbanion intermediate.[2][6]

-

Formation of HETPP: This decarboxylation results in the formation of a resonance-stabilized enamine, also known as hydroxyethyl-thiamine pyrophosphate (HETPP).[2]

-

Reductive Acetylation of Lipoamide: The hydroxyethyl (B10761427) group is then attacked by the oxidized lipoamide, a cofactor covalently attached to a lysine (B10760008) residue on the E2 subunit. The HETPP intermediate is oxidized to an acetyl group, which is simultaneously transferred to the lipoamide, reducing it to acetyldihydrolipoamide. This regenerates the TPP ylide, preparing it for the next catalytic cycle.[5][8]

The acetyldihydrolipoamide arm of E2 then swings to the E2 active site for acetyl-CoA formation and subsequently to the E3 active site for re-oxidation.

Figure 2. The catalytic cycle of Thiamine Pyrophosphate (TPP) in the E1 subunit of PDC.

Quantitative Analysis of PDC-TPP Interaction

The interaction between TPP and the E1 subunit is characterized by high affinity. Mutations within the TPP-binding region can drastically decrease this affinity, leading to thiamine-responsive PDHC deficiency.[9] Below is a summary of key kinetic and binding parameters reported in the literature.

| Parameter | Value | Species/Complex | Conditions | Reference |

| Kd (TPP) | 6.2 - 8.2 µM | Pig Heart PDC | Direct binding studies | [10] |

| Km (TPP) | 50 ± 10 nM | Pig Heart PDC | Initial-velocity kinetics | [10] |

| Km (Pyruvate) | 25 ± 4 µM | Pig Heart PDC | Initial-velocity kinetics | [10] |

| k (acetylation) | 40 - 65 s⁻¹ | E. coli PDC | Rapid mixing-quench, saturating pyruvate | [11] |

Note: Kinetic values can vary significantly based on the source of the enzyme, purity of the complex, pH, temperature, and assay method.

Clinical Significance of TPP in PDC Function

Thiamine deficiency severely impairs the function of TPP-dependent enzymes, including the PDC.[12] This impairment blocks the conversion of pyruvate to acetyl-CoA, causing pyruvate to be shunted towards lactate (B86563) production, potentially leading to life-threatening lactic acidosis.[13][14]

-

Wernicke-Korsakoff Syndrome: Often associated with chronic alcohol use, this neurological disorder stems from thiamine deficiency, which impairs PDC and α-ketoglutarate dehydrogenase activity, leading to reduced ATP production in the brain.[12]

-

Beriberi: A systemic disease caused by severe thiamine deficiency, characterized by neurological and cardiovascular symptoms directly linked to impaired energy metabolism.[13]

-

Thiamine-Responsive PDHC Deficiency: Certain genetic mutations in the E1α subunit reduce the affinity of the enzyme for TPP.[9] While enzyme activity is low under normal physiological conditions, it can be significantly increased by administering high doses of thiamine, which helps to overcome the poor binding affinity.[9]

Experimental Protocols

Accurate measurement of PDC activity is crucial for both basic research and clinical diagnostics. Several methods exist, each with distinct advantages.

Protocol 1: Coupled Spectrophotometric Assay (DTNB Method)

This assay measures the production of acetyl-CoA by coupling its synthesis to the citrate (B86180) synthase reaction. The release of Coenzyme A is detected by the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a yellow product measured at 412 nm.[15]

A. Reagents:

-

Assay Buffer: 0.25 M Tris-HCl, pH 8.0.

-

Substrates: 0.2 M Sodium Pyruvate, 4 mM Coenzyme A (fresh), 40 mM NAD+ (fresh).

-

Cofactors: 40 mM Thiamine Pyrophosphate (fresh), 10 mM MgCl2.

-

Coupling System: 25 mM Oxaloacetate, 0.05 g DTNB in 10 mL ethanol (B145695) (fresh), Citrate Synthase (250 U/mL).

-

Reducing Agent: 200 mM Dithiothreitol (DTT, fresh).

B. Procedure:

-

Prepare a reagent mixture for each sample containing water, buffer, MgCl2, NAD+, TPP, CoA, DTT, and pyruvate. Prepare a parallel control tube for each sample that omits pyruvate.[15]

-

Add 100 µL of the sample (e.g., mitochondrial extract) to both the experimental and control tubes. Incubate at 37°C for 15 minutes.[15]

-

Transfer the contents to quartz cuvettes. Add 50 µL Oxaloacetate and 25 µL DTNB to each cuvette and mix.[15]

-

Place cuvettes in a spectrophotometer set to 412 nm and 30°C. Allow the mixture to equilibrate for 10 minutes and blank the instrument with the control cuvette.[15]

-

Initiate the reaction by adding 5 Units of citrate synthase to the experimental cuvette.[15]

-

Immediately start recording the change in absorbance at 412 nm for 100-200 seconds.

C. Data Analysis:

-

Calculate the rate of reaction (dA/dt) from the linear portion of the curve.

-

One unit of PDC activity is the amount of enzyme that produces 1.0 µmole of acetyl-CoA per minute.[15]

Protocol 2: Colorimetric Microplate Assay (Tetrazolium Salt Method)

This method uses a tetrazolium salt (like WST or MTT) that acts as an electron acceptor. The NADH produced by the complete PDC reaction reduces the probe to a colored formazan (B1609692) product, which can be measured colorimetrically.[16][17]

A. Reagents (based on commercial kit principles):

-

Assay Buffer: Provided in kits, typically a phosphate (B84403) or Tris-based buffer.

-

Sample Preparation: Homogenize cells or tissues in 4 volumes of assay buffer, centrifuge at 10,000 x g for 10 minutes at 4°C to remove debris.[16]

-

Working Reagent: A mixture of assay buffer, a developer solution, NAD+, the tetrazolium salt probe (e.g., WST), substrate (pyruvate), and cofactor (TPP/Mg2+).[16]

B. Procedure (96-well plate format):

-

Add 10-20 µL of sample (cell lysate, tissue homogenate) or standard to wells of a 96-well plate.[16][17]

-

Prepare a blank well containing only assay buffer.

-

Add 100 µL of the freshly prepared Working Reagent to each well. Mix thoroughly.[17]

-

Immediately place the plate in a microplate reader.

-

Record the absorbance at the appropriate wavelength (e.g., 440 nm for WST-based assays, 565 nm for MTT-based assays) at multiple time points (e.g., every minute for 5-10 minutes) at room temperature or 37°C.[16][17]

C. Data Analysis:

-

Calculate the change in absorbance per minute (ΔOD/min) from the linear portion of the reaction curve.

-

Subtract the rate of the blank from the rate of the samples.

-

Calculate PDC activity using the molar extinction coefficient of the specific formazan product, as provided by the assay manufacturer.

Figure 3. A generalized workflow for measuring Pyruvate Dehydrogenase Complex activity.

Conclusion and Future Directions

Thiamine pyrophosphate is not merely a passive cofactor but the active catalytic tool at the heart of the pyruvate dehydrogenase complex's rate-limiting E1 subunit. Its unique chemistry, enabling the formation of a nucleophilic ylide, is essential for the decarboxylation of pyruvate, a reaction that gates the entry of carbohydrates into central aerobic metabolism. Understanding the intricate details of TPP's interaction with the E1 active site, the kinetics of the reaction, and the consequences of its deficiency is vital for researchers in metabolism and drug development. Future research may focus on designing novel inhibitors or activators targeting the TPP-binding site for therapeutic applications in metabolic diseases and cancer, where PDC activity is often dysregulated. The experimental protocols provided herein offer robust methods for investigating these critical questions.

References

- 1. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyruvate Dehydrogenase Complex (PDC): Step-by-Step Mechanism, Enzymes, Cofactors, and Regulation Explained | BioTech Beacons [biotechbeacon.com]

- 3. Structures of the Human Pyruvate Dehydrogenase Complex Cores: A Highly Conserved Catalytic Center with Flexible N-Terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Architecture and composition of the human pyruvate dehydrogenase complex elucidated – Department of Biology | ETH Zurich [biol.ethz.ch]

- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Thiamine-responsive pyruvate dehydrogenase deficiency in two patients caused by a point mutation (F205L and L216F) within the thiamine pyrophosphate binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The elementary reactions of the pig heart pyruvate dehydrogenase complex. A study of the inhibition by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elementary steps in the reaction mechanism of the pyruvate dehydrogenase multienzyme complex from Escherichia coli: kinetics of acetylation and deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wernicke–Korsakoff syndrome - Wikipedia [en.wikipedia.org]

- 13. Effect of Thiamine on Pyruvate Dehydrogenase Activity in Septic Shock - Michael Donnino [grantome.com]

- 14. m.youtube.com [m.youtube.com]

- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 16. cellbiologics.com [cellbiologics.com]

- 17. raybiotech.com [raybiotech.com]

The Inner Workings of Thiamine Pyrophosphate Dependent Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a suite of enzymes that catalyze critical carbon-carbon bond cleavage and formation reactions in central metabolism. These enzymes are indispensable for carbohydrate and amino acid metabolism, making them attractive targets for drug development and bioengineering. This technical guide provides an in-depth exploration of the catalytic mechanism of TPP-dependent enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Catalytic Mechanism

The catalytic prowess of TPP-dependent enzymes resides in the unique chemical properties of the thiazolium ring of the TPP cofactor. The mechanism can be generalized into several key steps:

-

Ylide Formation: The process is initiated by the deprotonation of the C2 carbon of the thiazolium ring, a reaction facilitated by a basic residue in the enzyme's active site. This generates a highly nucleophilic ylide, which is a zwitterionic species. The positive charge on the adjacent nitrogen atom is crucial for stabilizing the negative charge on the C2 carbon, making this proton abstraction feasible.

-

Nucleophilic Attack: The C2-carbanion of the ylide then executes a nucleophilic attack on the electrophilic carbonyl carbon of the substrate (typically an α-keto acid or an α-keto sugar). This step results in the formation of a covalent bond between the cofactor and the substrate, creating a tetrahedral intermediate known as the C2-α-lactylthiamin diphosphate (B83284) (LThDP) in the case of pyruvate (B1213749) decarboxylase.

-

Electron Sink and Bond Cleavage: The positively charged thiazolium ring acts as a potent electron sink, withdrawing electron density from the substrate. This electronic rearrangement facilitates the cleavage of a carbon-carbon bond adjacent to the original carbonyl group. For decarboxylases, this step involves the release of carbon dioxide. For other enzymes like transketolase, this leads to the cleavage of a C-C bond, releasing an aldose and leaving a two-carbon fragment attached to TPP.

-

Intermediate Reprotonation and Product Formation: The resulting resonance-stabilized carbanion intermediate, often referred to as the enamine intermediate, is then protonated. In the case of decarboxylases, this yields a hydroxyethyl-TPP (HE-TPP) intermediate.

-

Product Release and Cofactor Regeneration: The final step involves the release of the product and the regeneration of the TPP ylide for the next catalytic cycle. For pyruvate decarboxylase, this involves the release of acetaldehyde (B116499). For transketolase, the two-carbon fragment is transferred to an acceptor aldose, forming a new ketose product.

The aminopyrimidine ring of TPP also plays a vital role in catalysis, primarily through intramolecular proton transfers. It is believed to exist in different tautomeric and ionization states throughout the catalytic cycle, contributing to the precise proton movements required for the reaction.

Quantitative Data on TPP-Dependent Enzymes

The kinetic parameters of TPP-dependent enzymes vary depending on the specific enzyme, its source, and the reaction conditions. The following tables summarize key quantitative data for some of the most well-studied TPP-dependent enzymes.

| Enzyme | Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | pH | Reference |

| Pyruvate Decarboxylase | Gluconacetobacter diazotrophicus | Pyruvate | 60 | - | 1.3 x 10⁶ | 5.0 | [1] |

| Pyruvate Dehydrogenase Complex | Ehrlich ascites tumor cells | Pyruvate | 46 | - | - | - | [2] |

| Pyruvate Dehydrogenase Complex | Ehrlich ascites tumor cells | NAD⁺ | 110 | - | - | - | [2] |

| Pyruvate Dehydrogenase Complex | Ehrlich ascites tumor cells | Coenzyme A | 36 | - | - | - | [2] |

| α-Ketoglutarate Dehydrogenase | Ehrlich ascites tumor cells | α-Ketoglutarate | 1250 | - | - | - | [2] |

Note: '-' indicates data not available in the cited source.

Experimental Protocols

Investigating the catalytic mechanism of TPP-dependent enzymes requires a combination of kinetic assays and advanced biophysical techniques.

Enzyme Activity Assays

1. Pyruvate Decarboxylase (PDC) Activity Assay (Spectrophotometric)

This assay measures the production of acetaldehyde, which is subsequently reduced to ethanol (B145695) by alcohol dehydrogenase (ADH), coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[3][4]

-

Reagents:

-

Assay Buffer: 50 mM sodium citrate (B86180) buffer, pH 6.0.

-

Thiamine Pyrophosphate (TPP): 1 mM.

-

Magnesium Chloride (MgCl₂): 5 mM.

-

NADH: 0.2 mM.

-

Alcohol Dehydrogenase (ADH): >10 units/mL.

-

Pyruvate (substrate): 50 mM.

-

Enzyme sample (cell lysate or purified protein).

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, TPP, MgCl₂, NADH, and ADH in a cuvette.

-

Add the enzyme sample and incubate for 2-3 minutes at 30°C to equilibrate.

-

Initiate the reaction by adding pyruvate.

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the PDC activity. One unit of PDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetaldehyde per minute.

-

2. Transketolase (TKT) Activity Assay (Fluorometric)

This assay measures the activity of transketolase by quantifying the formation of glyceraldehyde-3-phosphate (G3P), which is then used in a series of reactions that convert a non-fluorescent probe to a fluorescent product.[5]

-

Reagents:

-

TKT Assay Buffer.

-

TKT Substrate Mix (containing a donor keto sugar and an acceptor aldose sugar).

-

TKT Developer.

-

TKT Enzyme Mix.

-

TKT Probe (non-fluorescent).

-

Enzyme sample (cell or tissue lysate).

-

-

Procedure:

-

Prepare samples (cell or tissue lysates) in TKT Assay Buffer.

-

Prepare a reaction mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and TKT Probe.

-

Add the reaction mix to a 96-well plate.

-

Add the enzyme sample to the wells to initiate the reaction.

-

Incubate the plate at 37°C and measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode.

-

The rate of increase in fluorescence is proportional to the TKT activity.

-

Advanced Biophysical Methods

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformational changes in both the enzyme and the TPP cofactor during catalysis.[6][7] Different covalent intermediates can give rise to distinct CD signals, allowing for their detection and characterization in a time-resolved manner.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides atomic-level insights into enzyme structure, dynamics, and ligand binding.[8][9][10][11][12] It can be used to identify and characterize transient intermediates, probe the ionization states of catalytic residues, and map allosteric communication pathways.

-

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques are invaluable for obtaining high-resolution three-dimensional structures of TPP-dependent enzymes.[13][14][15][16] Structures can be determined in the apo form, in complex with the cofactor, or with substrate analogs, providing snapshots of different states along the reaction coordinate. Cryo-EM is particularly useful for large, dynamic complexes like the pyruvate dehydrogenase complex.[13][16]

-

Trapping of Covalent Intermediates: Due to their transient nature, studying catalytic intermediates can be challenging.[17] Strategies to trap these intermediates include using substrate analogs that form stable adducts with the TPP cofactor or employing site-directed mutagenesis to create enzyme variants that are deficient in a specific catalytic step, leading to the accumulation of an intermediate.[18]

Visualizing the Catalytic World of TPP Enzymes

The following diagrams, generated using the DOT language, illustrate the core catalytic cycle of TPP-dependent enzymes and key regulatory pathways.

Caption: General catalytic cycle of a TPP-dependent decarboxylase.

Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC).

Caption: Regulation of the Pentose Phosphate Pathway (PPP).

This guide provides a foundational understanding of the catalytic mechanisms of TPP-dependent enzymes. Further research into the specific kinetics, structural dynamics, and regulatory networks of individual enzymes will continue to illuminate their complex roles in cellular metabolism and provide new avenues for therapeutic intervention.

References

- 1. Structure and functional characterization of pyruvate decarboxylase from Gluconacetobacter diazotrophicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biogot.com [biogot.com]

- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Tetrahedral intermediates in thiamin diphosphate-dependent decarboxylations exist as a 1',4'-imino tautomeric form of the coenzyme, unlike the michaelis complex or the free coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Charge Transfer Transitions Related to Thiamin-Bound Intermediates on Enzymes Provides a Plethora of Signatures Useful in Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solution NMR Spectroscopy for the Study of Enzyme Allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using NMR spectroscopy to elucidate the role of molecular motions in enzyme function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enzyme dynamics from NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR Spectroscopy | Enzymatic Catalyis [schuetz.cup.uni-muenchen.de]

- 13. Pyruvate Dehydrogenase | Program in Cryo-EM Guided Drug Design [electron.med.ubc.ca]

- 14. Stoichiometry and architecture of the human pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Progress in the Experimental Observation of Thiamin Diphosphate-bound Intermediates on Enzymes and Mechanistic Information Derived from these Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Capturing Covalent Catalytic Intermediates by Enzyme Mutants: Recent Advances in Methodologies and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Thiamine Pyrophosphate Hydrochloride in Core Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for several key enzymes that govern central carbon metabolism. This technical guide provides an in-depth exploration of the critical role of TPP in linking glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. We will delve into the mechanistic details of TPP-dependent enzymatic reactions, present available quantitative data on enzyme kinetics and metabolite concentrations, and provide detailed experimental protocols for the assessment of TPP-dependent enzyme activities. Furthermore, this guide offers visualizations of the core metabolic pathways influenced by TPP to facilitate a comprehensive understanding of its metabolic significance. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, neuroscience, and pharmacology.

Introduction: The Pivotal Role of Thiamine Pyrophosphate in Cellular Energetics

Thiamine, or vitamin B1, is a water-soluble vitamin that, in its phosphorylated form, thiamine pyrophosphate (TPP), acts as a critical coenzyme in all living organisms.[1][2] TPP is synthesized from thiamine by the enzyme thiamine diphosphokinase and is essential for the catalytic function of several enzymes involved in carbohydrate and branched-chain amino acid metabolism.[1][2] Its primary role is to facilitate the cleavage of carbon-carbon bonds adjacent to a carbonyl group, a chemical transformation central to cellular energy production.[3]

Deficiency in thiamine leads to a cascade of metabolic dysfunctions, most notably impairing the cell's ability to generate adenosine (B11128) triphosphate (ATP) from glucose. This can result in severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.[4] Understanding the intricate involvement of TPP in central carbon metabolism is therefore crucial for elucidating disease mechanisms and for the development of therapeutic interventions.

TPP-Dependent Enzymes: The Gatekeepers of Central Carbon Metabolism

Thiamine pyrophosphate is a cofactor for a select group of enzymes that occupy critical junctures in central carbon metabolism, effectively controlling the flux of metabolites through these pathways. The three principal TPP-dependent enzymes in this context are:

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, PDC catalyzes the irreversible oxidative decarboxylation of pyruvate, the end-product of glycolysis, to acetyl-CoA.[3] This reaction serves as the primary link between glycolysis and the tricarboxylic acid (TCA) cycle.

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): Also situated in the mitochondria, KGDHC is a key regulatory enzyme in the TCA cycle. It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a crucial step in the cycle's progression.[5]

-

Transketolase (TKT): A cytosolic enzyme, transketolase is a central component of the non-oxidative branch of the pentose phosphate pathway (PPP).[6] It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor, thereby interconverting sugar phosphates of varying carbon lengths.[6] This is vital for the synthesis of nucleotide precursors (ribose-5-phosphate) and NADPH.[7]

The coordinated action of these enzymes, all reliant on TPP, ensures the efficient catabolism of glucose for energy production and the provision of biosynthetic precursors.

The Catalytic Mechanism of Thiamine Pyrophosphate

The catalytic prowess of TPP resides in its thiazole (B1198619) ring. The proton on the C2 carbon of the thiazole ring is acidic and can be removed to form a reactive carbanion, or ylide.[2] This ylide is the key nucleophile that initiates the catalytic cycle of TPP-dependent enzymes.

The general mechanism proceeds as follows:

-

Ylide Formation: The enzyme's active site environment facilitates the deprotonation of the C2 carbon of the TPP thiazole ring, forming the nucleophilic ylide.

-

Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of the substrate (e.g., pyruvate or α-ketoglutarate).

-

Decarboxylation: The resulting adduct is unstable and readily undergoes decarboxylation, releasing carbon dioxide.

-

Intermediate Formation: A resonance-stabilized intermediate, the hydroxyethyl-TPP (in the case of pyruvate), is formed.

-

Product Release: The two-carbon fragment is then transferred to an acceptor molecule (e.g., coenzyme A in the case of PDC and KGDHC), regenerating the TPP ylide for another catalytic cycle.

This mechanism allows for the cleavage of a C-C bond that would otherwise be energetically unfavorable.

Quantitative Data on TPP-Dependent Enzymes and Metabolites

The following tables summarize available quantitative data related to TPP-dependent enzymes and the metabolic consequences of thiamine deficiency.

Table 1: Kinetic Parameters of TPP-Dependent Enzymes

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | kcat | Reference(s) |

| Pyruvate Dehydrogenase Complex | Pig Heart | Pyruvate | 25 ± 4 µM | - | - | [1] |

| Thiamine Pyrophosphate | 50 ± 10 nM | - | - | [1] | ||

| Pseudomonas aeruginosa | Pyruvate | 260 µM | 32 min-1 | - | [8] | |

| α-Ketoglutarate Dehydrogenase Complex | Pig Heart | α-Ketoglutarate | 0.3 mM (with Ca2+ and Mg2+) | - | - | [9] |

| α-Ketoglutarate | 4 ± 1.1 mM (without Ca2+) | - | - | [9] | ||

| Pseudomonas aeruginosa | α-Ketoglutarate | 190 µM | 40 min-1 | - | [8] | |

| Transketolase | Baker's Yeast | Thiamine Pyrophosphate | - | - | - | [10] |

Note: Comprehensive Vmax and kcat values are not consistently available across the literature for all conditions.

Table 2: Metabolite Concentrations in Thiamine Deficiency

| Metabolite | Condition | Tissue/Fluid | Change in Concentration | Reference(s) |

| Pyruvate | Thiamine Deficiency | Blood/Tissues | Increased | [11][12] |

| α-Ketoglutarate | Thiamine Deficiency | Blood/Tissues | Increased | [11][12] |

| Thiamine Pyrophosphate | Thiamine Deficiency | Blood, Muscle | Decreased | [13] |

Table 3: Metabolic Flux in Thiamine Deficiency

| Metabolic Pathway | Condition | Observation | Reference(s) |

| TCA Cycle | Thiamine Deficiency | Reduced flux due to decreased PDHC and KGDHC activity | [14] |

| Pentose Phosphate Pathway | Thiamine Deficiency | Altered flux due to reduced transketolase activity | [6] |

Experimental Protocols

Detailed methodologies for assessing the activity of TPP-dependent enzymes are crucial for research and clinical diagnostics.

Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

This functional assay is a widely used indicator of thiamine nutritional status. It measures the activity of transketolase in red blood cells before and after the addition of exogenous TPP.

Principle: In thiamine deficiency, the apoenzyme of transketolase is not fully saturated with its cofactor, TPP. The addition of TPP in vitro will, therefore, stimulate the enzyme's activity. The ratio of stimulated to basal activity is the ETKAC.

Detailed Protocol:

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge to separate plasma and buffy coat.

-

Wash erythrocytes three times with isotonic saline (0.9% NaCl).

-

Lyse the washed erythrocytes with cold deionized water.

-

Determine the hemoglobin concentration of the hemolysate.

-

-

Assay Procedure:

-

Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity.

-

The reaction mixture typically contains ribose-5-phosphate (B1218738) as the substrate and a coupled enzymatic system to measure the rate of NADH oxidation at 340 nm.

-

To the "stimulated" reaction mixture, add a saturating concentration of thiamine pyrophosphate hydrochloride.

-

Add the hemolysate to both sets of reaction mixtures to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of reaction (ΔA/min) for both basal and stimulated conditions.

-

ETKAC = (Rate of stimulated activity) / (Rate of basal activity)

-

Interpretation:

-

ETKAC of 1.0 - 1.15: Adequate thiamine status.

-

ETKAC of 1.15 - 1.25: Marginal thiamine deficiency.

-

ETKAC > 1.25: Severe thiamine deficiency.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

Several commercial kits are available for the colorimetric or fluorometric measurement of PDC activity in cell and tissue lysates.

Principle: The activity of PDC is measured by following the reduction of NAD+ to NADH, which is coupled to the reduction of a reporter dye, leading to a color change that can be quantified spectrophotometrically.

General Protocol (based on commercial kits):

-

Sample Preparation:

-

Homogenize cells or tissues in the provided assay buffer.

-

Centrifuge to remove insoluble material.

-

The supernatant is used for the assay.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the necessary substrates (pyruvate, CoA) and cofactors (TPP, NAD+).

-

Add the sample lysate to the reaction mixture.

-

Incubate at the recommended temperature.

-

Add a developer solution that reacts with the generated NADH to produce a colored product.

-

Measure the absorbance at the specified wavelength.

-

-

Calculation:

-

The activity of PDC is proportional to the rate of change in absorbance and can be calculated using a standard curve.

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity Assay

Similar to PDC, commercial kits are available for the determination of KGDHC activity.

Principle: The assay measures the reduction of NAD+ to NADH during the oxidative decarboxylation of α-ketoglutarate. The generated NADH is then used to reduce a probe, resulting in a colorimetric or fluorometric signal.

General Protocol (based on commercial kits):

-

Sample Preparation:

-

Prepare cell or tissue lysates as described for the PDC assay.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing α-ketoglutarate, CoA, TPP, and NAD+.

-

Add the sample to the reaction mixture.

-

Incubate and then add a developer solution.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Calculation:

-

The KGDHC activity is determined by comparing the rate of signal generation to a standard curve.

-

HPLC-based Measurement of Thiamine Pyrophosphate

This method allows for the direct quantification of TPP in biological samples.

Principle: TPP is extracted from the sample, derivatized to a fluorescent thiochrome (B1210408) derivative, and then separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

Detailed Protocol:

-

Sample Preparation:

-

Derivatization:

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).

-

Use a mobile phase gradient to separate the thiochrome derivative of TPP from other fluorescent compounds.

-

Detect the eluting thiochrome derivative using a fluorescence detector.

-

-

Quantification:

-

The concentration of TPP in the sample is determined by comparing its peak area to that of a known standard.

-

Visualization of TPP's Role in Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central position of TPP-dependent enzymes in core metabolic pathways.

Caption: The link between Glycolysis and the TCA Cycle via the TPP-dependent Pyruvate Dehydrogenase Complex.

Caption: The Tricarboxylic Acid (TCA) Cycle highlighting the TPP-dependent α-Ketoglutarate Dehydrogenase step.

Caption: The Pentose Phosphate Pathway, emphasizing the role of the TPP-dependent enzyme Transketolase.

Implications for Drug Development

The critical reliance of central metabolic pathways on TPP-dependent enzymes makes them attractive targets for drug development. For instance, in the context of cancer, where altered glucose metabolism is a hallmark, targeting TPP-dependent enzymes could offer a therapeutic strategy. Conversely, for neurodegenerative diseases where impaired energy metabolism is implicated, enhancing the function of these enzymes through TPP supplementation or other means is an area of active research. The development of drugs that modulate the activity of these enzymes requires a thorough understanding of their kinetics, regulation, and dependence on TPP.

Conclusion

This compound, as the active form of vitamin B1, is a cornerstone of central carbon metabolism. Its role as a cofactor for pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase places it at the heart of cellular energy production and biosynthetic precursor supply. A comprehensive understanding of the mechanisms, kinetics, and regulation of these TPP-dependent pathways is paramount for advancing our knowledge of metabolic diseases and for the rational design of novel therapeutic agents. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to unraveling the complexities of cellular metabolism and its implications for human health.

References

- 1. The elementary reactions of the pig heart pyruvate dehydrogenase complex. A study of the inhibition by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. Wernicke–Korsakoff syndrome - Wikipedia [en.wikipedia.org]

- 5. Tricarboxylic acid cycle enzymes following thiamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transketolase - Wikipedia [en.wikipedia.org]

- 7. The TCA cycle – The TCA Cycle [uw.pressbooks.pub]

- 8. The Pyruvate and α-Ketoglutarate Dehydrogenase Complexes of Pseudomonas aeruginosa Catalyze Pyocyanin and Phenazine-1-carboxylic Acid Reduction via the Subunit Dihydrolipoamide Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Independent modulation of the activity of alpha-ketoglutarate dehydrogenase complex by Ca2+ and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The catalytic mechanism of transketolase. Thiamin pyrophosphate-derived transition states for transketolase and pyruvate dehydrogenase are not identical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Pyruvate and alpha-ketoglutarate metabolism in thiamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genetic defects of thiamine transport and metabolism: A review of clinical phenotypes, genetics, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]

- 16. researchgate.net [researchgate.net]

A Comparative Analysis of Thiamine Pyrophosphate Biosynthesis: Pathways in Prokaryotes and Eukaryotes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 11, 2025

Executive Summary

Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism across all domains of life. While the end product is universal, the de novo biosynthetic pathways leading to its creation exhibit profound differences between prokaryotes and eukaryotes. This divergence presents a rich landscape of unique enzymes and metabolic intermediates that can be exploited for targeted antimicrobial drug development. This whitepaper provides a detailed comparative analysis of the TPP biosynthesis pathways in prokaryotic models like Escherichia coli and Bacillus subtilis versus the eukaryotic model, Saccharomyces cerevisiae. We delineate the distinct enzymatic steps, precursor molecules, and regulatory mechanisms, presenting key data in a structured format. Furthermore, we provide detailed experimental protocols for assaying key enzymes and include visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug discovery.

Introduction

Thiamine pyrophosphate (TPP), also known as thiamin diphosphate (B83284) (ThDP), is a crucial coenzyme for a suite of enzymes involved in critical metabolic reactions, including the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase, and transketolase.[1][2] Its synthesis is essential for cellular viability. Most bacteria, fungi, and plants can synthesize thiamine de novo, whereas higher animals must acquire it from their diet.[3][4][5]

The biosynthesis of TPP is a bifurcated process where two heterocyclic precursors, a pyrimidine (B1678525) and a thiazole (B1198619) moiety, are synthesized independently and subsequently coupled.[3][6] The enzymes, precursors, and even the final phosphorylation steps involved in these pathways differ significantly between prokaryotes and eukaryotes, offering unique targets for antimicrobial agents.[7] Understanding these differences at a molecular level is paramount for developing selective inhibitors that target pathogenic microbes without affecting the host.

Prokaryotic Thiamine Pyrophosphate Biosynthesis

The prokaryotic pathway is best characterized in model organisms like E. coli and B. subtilis.[3][8][9] It involves the separate formation of 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 4-methyl-5-β-hydroxyethylthiazole phosphate (B84403) (THZ-P).

Pyrimidine Moiety (HMP-PP) Synthesis

In prokaryotes, the synthesis of the pyrimidine ring is a remarkable feat of enzymatic chemistry, requiring only a single enzyme, ThiC, to convert 5-aminoimidazole ribotide (AIR), an intermediate of the purine (B94841) biosynthesis pathway, into 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[6][8][9] This complex rearrangement reaction is catalyzed by ThiC, a member of the radical S-Adenosylmethionine (SAM) superfamily.[10] The HMP-P is then phosphorylated by hydroxymethylpyrimidine (phosphate) kinase (ThiD) to yield HMP-PP, the activated form ready for coupling.[6][8][9]

Thiazole Moiety (THZ-P) Synthesis

The synthesis of the thiazole moiety is more complex and shows variations among different bacterial species.[11]

-

In E. coli , the pathway requires the convergence of three components: 1-deoxy-D-xylulose 5-phosphate (DXP), cysteine, and tyrosine.[6][8][9] DXP is formed by DXP synthase (Dxs). A complex machinery involving six proteins (ThiF, ThiS, ThiG, ThiH, ThiI, and IscS) is then used to assemble the thiazole ring.[3][6] ThiS acts as a sulfur carrier protein, which is thiocarboxylated at its C-terminus in a process requiring ThiF, IscS, and ThiI.[12] ThiH is involved in processing tyrosine. Finally, the thiazole synthase, ThiG, catalyzes the condensation of the thiocarboxylated ThiS, DXP, and the tyrosine-derived fragment to form THZ-P.[8][12]

-

In B. subtilis , the pathway is similar but utilizes glycine (B1666218) instead of tyrosine as a precursor, a reaction catalyzed by the enzyme ThiO.[8][9]

Coupling and Final Phosphorylation

The two independently synthesized moieties, HMP-PP and THZ-P, are coupled by thiamine phosphate synthase (ThiE) to form thiamine monophosphate (ThMP).[6][9] In the final step, thiamine phosphate kinase (ThiL) phosphorylates ThMP to produce the active cofactor, thiamine pyrophosphate (TPP).[6][9]

Eukaryotic Thiamine Pyrophosphate Biosynthesis (Yeast Model)

The eukaryotic pathway, particularly in Saccharomyces cerevisiae, is fundamentally different from its prokaryotic counterpart, employing distinct enzymes and precursors.[3][12]

Pyrimidine Moiety (HMP-PP) Synthesis

Unlike bacteria that utilize an intermediate from purine metabolism, yeast synthesizes the pyrimidine moiety from histidine and pyridoxal-5-phosphate (PLP, vitamin B6), a process catalyzed by the enzyme THI5 (or its homologs like THI13).[4][13] This links thiamine biosynthesis directly to the metabolic pathways of two other essential molecules. The resulting HMP-P is then phosphorylated to HMP-PP, likely by the same kinase family as in prokaryotes.

Thiazole Moiety (HET-P) Synthesis

The synthesis of the thiazole moiety, 5-(2-hydroxyethyl)-4-methylthiazole phosphate (HET-P), is accomplished by a single enzyme, THI4.[4] This is a stark contrast to the multi-protein complex used in bacteria. THI4 is a suicide enzyme that catalyzes the oxidative condensation of NAD+, glycine, and cysteine, donating its own sulfur atom in the process and becoming inactivated.

Coupling and Final Phosphorylation

The pyrimidine (HMP-PP) and thiazole (HET-P) moieties are coupled by a thiamine phosphate synthase, THI6 (analogous to bacterial ThiE), to form ThMP.[4] However, the subsequent steps diverge significantly. In yeast, ThMP is first dephosphorylated to free thiamine. This thiamine is then directly pyrophosphorylated by a thiamine pyrophosphokinase (encoded by THI80) to form TPP.[4] This two-step process (dephosphorylation followed by pyrophosphorylation) is a hallmark of the eukaryotic pathway, contrasting with the single phosphorylation step in prokaryotes.

Comparative Analysis and Data Presentation

The fundamental differences in precursors and enzymatic machinery between prokaryotic and eukaryotic TPP synthesis pathways are summarized below. These distinctions form the basis for selective antimicrobial targeting.

Table 1: Comparison of Key Components in TPP Biosynthesis

| Feature | Prokaryotes (e.g., E. coli) | Eukaryotes (e.g., S. cerevisiae) |

| Pyrimidine Precursor(s) | 5-Aminoimidazole ribotide (AIR) | Histidine, Pyridoxal-5-Phosphate (PLP) |

| Key Pyrimidine Enzyme | ThiC (Radical SAM enzyme) | THI5 / THI13 |

| Thiazole Precursor(s) | DXP, Cysteine, Tyrosine/Glycine | NAD+, Glycine, Cysteine |

| Key Thiazole Enzyme(s) | Multi-enzyme complex (ThiF,S,G,H,I) | THI4 (Single suicide enzyme) |

| Coupling Enzyme | ThiE | THI6 |

| Final Step to TPP | ThMP → TPP (via ThiL kinase) | ThMP → Thiamine → TPP (via phosphatase & THI80) |

| Regulation | TPP Riboswitch in 5'-UTR of mRNA | TPP Riboswitch in introns; transcriptional control |

Table 2: Selected Enzyme Kinetic Data

Quantitative data on the kinetics of these enzymes is crucial for drug development, guiding inhibitor design and dosage strategies. Data is often limited and can vary by organism and experimental conditions.

| Enzyme | Organism | Substrate(s) | K_m | k_cat | Reference |

| ThiC | Salmonella enterica | AIR, S-Adenosylmethionine | N/A | ~0.03 min⁻¹ | [10] |

| ThiE | Bacillus subtilis | HMP-PP | 2.4 µM | 1.8 s⁻¹ | (Begley et al., 1999) |

| ThiE | Bacillus subtilis | THZ-P | 0.8 µM | 1.8 s⁻¹ | (Begley et al., 1999) |

| Thiamine Pyrophosphokinase | Saccharomyces cerevisiae | Thiamine | 12 µM | 11.2 s⁻¹ | (Nosaka et al., 1994) |

| Thiamine Pyrophosphokinase | Saccharomyces cerevisiae | ATP | 60 µM | 11.2 s⁻¹ | (Nosaka et al., 1994) |

Note: Comprehensive and directly comparable kinetic data across all pathway enzymes is sparse in the literature. The values presented are illustrative.

Implications for Drug Development

The distinct nature of several enzymes in the prokaryotic TPP pathway makes them attractive targets for novel antibiotics.[6][14][15]

-

ThiC: As a unique radical SAM enzyme essential for pyrimidine synthesis in bacteria but absent in humans, ThiC is a prime target. Inhibitors could block the pathway at its first committed step.

-

Thiazole Synthesis Complex: The multiple enzymes involved in bacterial thiazole synthesis (e.g., ThiG, ThiH) offer several potential targets for which no human homolog exists.

-

ThiE: The thiamine phosphate synthase is another promising target. Analogs of its substrates, HMP-PP or THZ-P, have been shown to inhibit its activity.[14]

The regulation of these pathways via TPP riboswitches also presents a novel targeting opportunity. Small molecules that mimic TPP can bind to these RNA structures and inappropriately repress the expression of essential biosynthesis and transport genes, leading to bacterial cell death.[6][14]

Experimental Protocols

Validating enzyme function and screening for inhibitors requires robust experimental methodologies. Below are outlines of key protocols.

Protocol: In Vitro Assay for ThiC Activity

This protocol describes a method to measure the production of HMP from AIR catalyzed by the ThiC enzyme, with product detection via HPLC.

-

Enzyme Reconstitution: The [4Fe-4S] cluster of ThiC is essential for activity and must be anaerobically reconstituted prior to the assay using L-cysteine, dithiothreitol (B142953) (DTT), and a source of iron and sulfide.

-

Reaction Mixture Preparation (Anaerobic Conditions):

-

100 mM HEPES buffer, pH 7.5

-

10 mM DTT

-

500 µM S-Adenosylmethionine (SAM)

-

500 µM 5-Aminoimidazole ribotide (AIR)

-

2 mM Sodium dithionite (B78146) (as a reducing agent)

-

10-20 µM reconstituted ThiC enzyme

-

-

Incubation: The reaction is initiated by adding the ThiC enzyme. The mixture is incubated anaerobically at 37°C for a set time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Aliquots are removed at each time point and the reaction is quenched by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the protein.

-

Product Derivatization and Detection:

-

The quenched reaction mixture is centrifuged, and the supernatant is collected.

-

To enhance detection, the HMP-P product is dephosphorylated to HMP using alkaline phosphatase.

-

The HMP is then converted to its fluorescent thiochrome (B1210408) derivative by reacting with alkaline potassium ferricyanide.

-